N-Cbz-L-homosérine lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

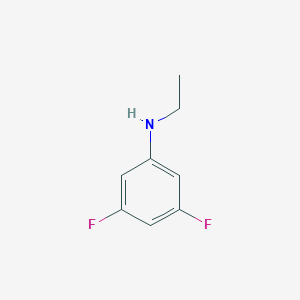

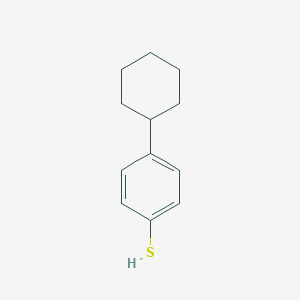

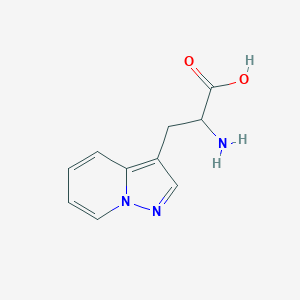

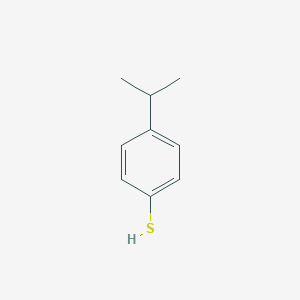

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur la détection de quorum

La N-Cbz-L-homosérine lactone est utilisée dans l'étude de la détection de quorum (DQ), un système régulateur utilisé par les bactéries pour la communication par signalisation chimique. Ce composé est structurellement similaire aux N-acyl homosérine lactones (AHL), qui sont des molécules de signalisation dans la DQ. Des chercheurs ont synthétisé de nouvelles homosérine lactones à base de chalcone pour évaluer leur activité inhibitrice de la DQ contre Pseudomonas aeruginosa, une bactérie pathogène . Ces études visent à comprendre le comportement bactérien et à développer de nouvelles stratégies antibactériennes.

Synthèse d'hétérocycles azotés

En synthèse organique, la this compound sert d'intermédiaire pour la construction d'hétérocycles azotés . Ces structures sont importantes en chimie pharmaceutique en raison de leur présence dans diverses molécules bioactives, notamment les médicaments et les produits agrochimiques.

Adaptation environnementale des microbes

Le rôle du composé dans la DQ s'étend également aux sciences de l'environnement, où il aide à comprendre comment les communautés microbiennes s'adaptent aux environnements changeants. Les molécules de DQ comme les AHL permettent aux bactéries de réguler l'expression des gènes en réponse à la densité de la population, ce qui favorise leur adaptation à des facteurs tels que le changement climatique et la pollution .

Cycle de l'azote dans les écosystèmes

Des études ont exploré le rôle potentiel des AHL dans les processus de transformation de l'azote au sein des écosystèmes, tels que la nitrification, la dénitrification et l'oxydation anaérobie de l'ammonium (anammox) . En comprenant ces processus, les scientifiques peuvent mieux comprendre et gérer le cycle des nutriments dans les environnements naturels.

Développement d'inhibiteurs de la détection de quorum

La this compound est essentielle au développement d'inhibiteurs de la détection de quorum (IDQ), qui peuvent perturber la communication bactérienne et potentiellement atténuer la virulence sans tuer les bactéries . Cette approche est particulièrement prometteuse pour lutter contre la résistance aux antibiotiques.

Groupes protecteurs en synthèse peptidique

En synthèse peptidique, les groupes protecteurs comme Cbz sont essentiels pour empêcher les réactions indésirables. La this compound peut être utilisée pour protéger les groupes amino pendant la synthèse des peptides, permettant la réaction sélective d'autres groupes fonctionnels .

Mécanisme D'action

N-Cbz-L-homoserine lactone, also known as (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, Cbz-L-Homoserine lactone, or benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate, is an organic synthetic compound with significant applications in biological research .

Target of Action

It is known to be used in the synthesis of other organic compounds, particularly nitrogen-containing heterocyclic compounds .

Mode of Action

It is primarily used as an intermediate in the synthesis of other organic compounds .

Biochemical Pathways

It is primarily used as a synthetic intermediate, and its role in biochemical pathways would largely depend on the specific compounds it is used to synthesize .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .

Result of Action

As a synthetic intermediate, its effects would largely depend on the specific compounds it is used to synthesize .

Action Environment

As a synthetic intermediate, these factors would likely depend on the specific compounds it is used to synthesize and the conditions under which these syntheses occur .

Propriétés

IUPAC Name |

benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B48624.png)